molecular formula C13H19BrO3 B052844 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester CAS No. 107220-02-0

2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester

Cat. No.: B052844
CAS No.: 107220-02-0
M. Wt: 303.19 g/mol
InChI Key: BCICYCCLIJPLMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester typically involves the bromination of 5-oxo-1-cyclopentene-1-heptanoic acid followed by esterification with methanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification process is usually carried out in the presence of an acid catalyst such as sulfuric acid .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of bromination and esterification apply.

Chemical Reactions Analysis

2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 5-oxo-1-cyclopentene-1-heptanoic acid methyl ester.

    Reduction Reactions: The compound can be reduced to form 5-hydroxy-1-cyclopentene-1-heptanoic acid methyl ester using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form 2-bromo-5-oxo-1-cyclopentene-1-heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, sulfuric acid for esterification, lithium aluminum hydride (LiAlH4) for reduction, and potassium permanganate (KMnO4) for oxidation .

Scientific Research Applications

2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 7-(2-bromo-5-oxocyclopenten-1-yl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO3/c1-17-13(16)7-5-3-2-4-6-10-11(14)8-9-12(10)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCICYCCLIJPLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1=C(CCC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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